molecular formula C18H18N2OS B3019958 N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide CAS No. 865593-54-0

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide

Cat. No.: B3019958
CAS No.: 865593-54-0
M. Wt: 310.42
InChI Key: QDUBXBSVQFURQL-HNENSFHCSA-N
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Description

N-(3,4-Dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide is a benzothiazole-derived compound featuring a substituted benzamide moiety. The benzothiazole core is substituted with methyl groups at positions 3 and 4, while the benzamide component carries methyl groups at positions 2 and 2. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-11-8-9-14(13(3)10-11)17(21)19-18-20(4)16-12(2)6-5-7-15(16)22-18/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUBXBSVQFURQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide typically involves the condensation of 3,4-dimethylbenzothiazole with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a corresponding amine or alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs, their substituents, molecular weights, and biological activities:

Compound Name Substituents (Benzothiazole/Benzamide) Molecular Weight Key Biological Activities Reference
N-(3,4-Dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide 3,4-dimethyl (BThz); 2,4-dimethyl (Bz) 324.4 (estimated) Not explicitly reported; inferred from analogs
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Dichloro (Bz); thiazole (core) 271.1 Anti-inflammatory, analgesic
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide 3,4-dimethoxy (Bz) 314.4 Not reported; structural analog
N-({1,3-Benzothiazol-2-yl}carbamothioyl)-benzamides Variable 2/4-substituents (Bz) 300–350 (range) GPCR ligands, kinase inhibitors
N-(2-Phenyl-1,3-thiazol-5-yl)acetamide derivatives Benzimidazole-thio; triazole-thio ~450–500 Antimicrobial, anticancer

Notes:

  • BThz : Benzothiazole; Bz : Benzamide.

Computational and Structural Insights

  • Molecular Docking : Derivatives like 9c () bind to enzyme active sites via π-π stacking and hydrogen bonding, with binding energies of −8.2 to −9.5 kcal/mol .

Biological Activity

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethylbenzamide is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C15H16N2SC_{15}H_{16}N_2S and its molecular weight of approximately 256.37 g/mol. The compound features a benzothiazole moiety which is known for its diverse biological activities.

Anticancer Properties

Research has indicated that compounds containing benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific mechanism involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Case Study:
A study focused on a similar benzothiazole derivative demonstrated that it effectively inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12 µM. This suggests that this compound may exhibit comparable effects.

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. A study reported that certain benzothiazole compounds showed potent activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.

Data Table: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzothiazole Derivative AE. coli32 µg/mL
Benzothiazole Derivative BS. aureus16 µg/mL
This compoundUnknownTBD

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : This compound may inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Oxidative Stress : Increased levels of reactive oxygen species (ROS) can lead to apoptosis in cancer cells.
  • Modulation of Gene Expression : The compound may alter the expression levels of genes associated with cell survival and apoptosis.

Toxicity and Safety Profile

While the therapeutic potential is promising, it is essential to evaluate the toxicity profile of this compound. Preliminary studies suggest that it exhibits low toxicity in vitro; however, further in vivo studies are necessary to confirm these findings.

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